Cy 3 (Non-Sulfonated)

Vue d'ensemble

Description

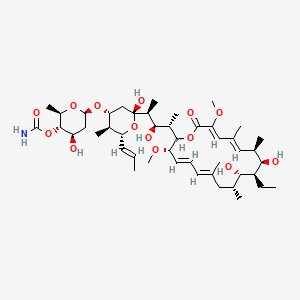

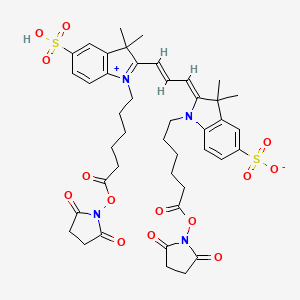

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is an amine-reactive fluorescent dye used as a fluorescent marker for proteins and nucleic acids .

Synthesis Analysis

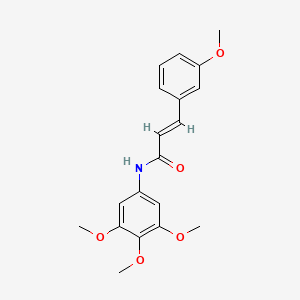

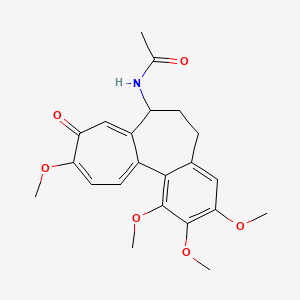

Cy3 hydrazide is a carbonyl-reactive dye, an analog of Cy3® hydrazide. Cyanine3 dyes have been used to label biological molecules for fluorescence imaging and other fluorescence-based biochemical analysis .Molecular Structure Analysis

Cyanines are a synthetic dye family belonging to the polymethine group. They are a conjugated system between two nitrogen atoms; in each resonance structure, exactly one nitrogen atom is oxidized to an iminium . The Cyanines can be classified into Streptocyanines, Hemicyanines, and Closed cyanines .Chemical Reactions Analysis

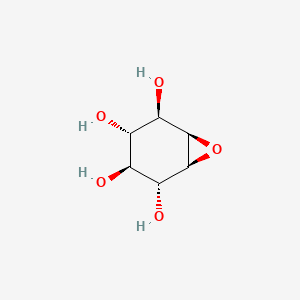

Cy3 azide is a non-sulfonated dye ready for use in Click Chemistry reactions, which can be detected by various fluorometers, imagers, and microscopes . The fluorescence efficiency of Cy3 shows better enhancement compared to Cy5 because the former is the faster molecular rotor .Physical And Chemical Properties Analysis

Cy3 Non-Sulfonated (Cyanine3) has a molecular weight of 456.62. It has an excitation maximum at 555 nm and an emission maximum at 569 nm. Its extinction coefficient is 1500001 and its quantum yield is 0.151 . It is not water-soluble and is mainly used for labeling oligos, peptides, and other small molecules .Applications De Recherche Scientifique

Fluorescent Label for Proteins and Nucleic Acids

“Cy 3 (Non-Sulfonated)” is a traditional fluorescent label used for marking proteins and nucleic acids . It is popular due to its remarkable stability against photobleaching, compatibility with commonly available laser lines and detectors, and commercial availability .

Fluorescence Resonance Energy Transfer (FRET)

“Cy 3 (Non-Sulfonated)” is widely used in FRET measurements, which have played an important role in the study of the structure and function of nucleic acids . FRET on cyanine dyes is deeply studied and widely used as one of a few available tools to measure distances at the nanoscale, including the study of the structure and dynamics of biopolymers .

Study of Protein-Nucleic Acid Interactions

Cyanine dyes like “Cy 3 (Non-Sulfonated)” have been used as fluorescent tags for biomolecules in scientific studies such as studies of protein-nucleic acid interactions .

Nucleic Acid Structure Studies

“Cy 3 (Non-Sulfonated)” is also used in nucleic acid structure studies . The fluorescence efficiency and lifetime of Cy3 increase in the presence of all four nucleoside monophosphates .

Investigation of Photophysical Properties

“Cy 3 (Non-Sulfonated)” is used in the investigation of photophysical properties of indocyanine dyes and their derivatives . The main reason for the low quantum yield is the ultrafast radiation-free deactivation of the excited state of the dye molecule, which is explained by the photoinduced cis – trans -isomerization of the C–C bond in the polymethine chain of the cyanine dye .

Research and Development

“Cy 3 (Non-Sulfonated)” has potential research and development risk . For example, Cy3B has been shown to provide the most efficient fluorescence yield at relatively low labeling ratios, and its fluorescence lifetime is 2.9 ns, making it very valuable for research and applications .

Mécanisme D'action

Target of Action

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is primarily used in biological labeling, where it binds to these biomolecules and allows for their visualization and quantification .

Mode of Action

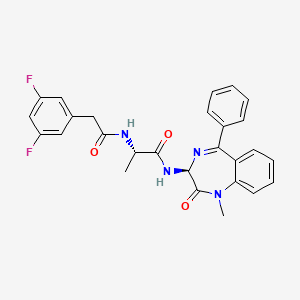

The mode of action of Cy 3 (Non-Sulfonated) involves its interaction with proteins and nucleic acids. It binds to these targets through covalent bonding, typically forming part of a nitrogenous heterocyclic system . This interaction results in the emission of fluorescence when the compound is excited by light of a specific wavelength .

Biochemical Pathways

The biochemical pathways affected by Cy 3 (Non-Sulfonated) are primarily those involving the proteins and nucleic acids to which it binds. These can include pathways related to gene expression, protein synthesis, and cellular signaling, among others. The exact pathways affected would depend on the specific proteins or nucleic acids that are labeled with the dye .

Result of Action

The primary result of Cy 3 (Non-Sulfonated)'s action is the emission of fluorescence upon excitation by light of a specific wavelength. This fluorescence can be detected and measured, allowing for the visualization and quantification of the proteins or nucleic acids to which the dye is bound . This can provide valuable information about the presence, location, and quantity of these biomolecules in the biological sample .

Action Environment

The action of Cy 3 (Non-Sulfonated) can be influenced by various environmental factors. For instance, the fluorescence efficiency of Cy 3 is known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity . Moreover, the fluorescence properties of Cy 3 are also affected by the solubility and rotational degrees of freedom . In non-viscous aqueous solutions, Cy 3 has rather low fluorescence efficiency and short excited state lifetimes due to its structural features . Therefore, the environment in which Cy 3 is used can significantly influence its action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E,3E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy 3 (Non-Sulfonated) | |

CAS RN |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)

![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)